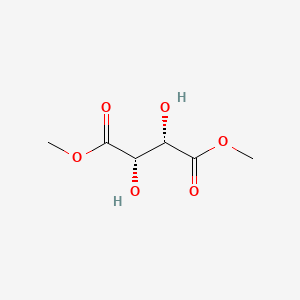

Dimethyl d-tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-69-5, 13171-64-7, 5057-96-5 | |

| Record name | rel-1,4-Dimethyl (2R,3R)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (2S,3S)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13171-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartaric acid, dimethyl ester, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-tartaric acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (S(R*,R*))-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl [S(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Dimethyl D-Tartrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, purification, and analysis of dimethyl d-tartrate. The information is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries who utilize chiral building blocks in asymmetric synthesis.

Core Properties of this compound

This compound, also known as dimethyl (2S,3S)-2,3-dihydroxybutanedioate, is a diester of D-tartaric acid.[1] Its chirality makes it a valuable precursor and auxiliary in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | dimethyl (2S,3S)-2,3-dihydroxybutanedioate[1] |

| Synonyms | D-(-)-Tartaric acid dimethyl ester, Dimethyl D-(-)-tartrate[1] |

| CAS Number | 13171-64-7[1] |

| Molecular Formula | C₆H₁₀O₆[1] |

| Molecular Weight | 178.14 g/mol [1] |

| Appearance | Colorless to pale yellowish liquid or white solid[3] |

| Physical Property | Value | Conditions |

| Melting Point | 48-50 °C[3] | |

| Boiling Point | 157-159 °C[3] | at 11 mmHg |

| Optical Rotation | [α]²⁰/D = -20° to -23°[4] | c = 2.5 in water |

| Solubility | Soluble in water and polar organic solvents.[5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis: Fischer Esterification of D-Tartaric Acid

This compound is commonly synthesized via the Fischer esterification of D-tartaric acid with methanol (B129727), using a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-tartaric acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product from the synthesis can be purified by recrystallization or vacuum distillation.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent system. A common choice is a mixture of ethyl acetate and hexane (B92381).

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane to the hot solution until turbidity is observed.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

For larger scales or to obtain a liquid product, vacuum distillation is an effective purification method.

Experimental Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

-

Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at a constant temperature (lit. 157-159 °C at 11 mmHg).[3]

-

Collection: Collect the purified liquid product in a pre-weighed receiving flask.

Analytical Methods

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

-

¹H NMR (CDCl₃):

-

~3.80 ppm (s, 6H): This singlet corresponds to the six protons of the two equivalent methyl ester (-OCH₃) groups.

-

~4.50 ppm (s, 2H): This singlet arises from the two equivalent methine protons (-CH(OH)-).

-

~3.5-4.0 ppm (br s, 2H): A broad singlet corresponding to the two hydroxyl (-OH) protons. The chemical shift of this peak is variable and depends on concentration and temperature.

-

-

¹³C NMR (CDCl₃):

-

~53 ppm: Signal for the methyl ester carbons (-OCH₃).

-

~72 ppm: Signal for the methine carbons (-CH(OH)-).

-

~172 ppm: Signal for the carbonyl carbons of the ester groups (-C=O).

-

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.

-

~2950 cm⁻¹: C-H stretching vibrations of the methyl and methine groups.

-

~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl groups.

-

~1100-1300 cm⁻¹: C-O stretching vibrations of the ester and alcohol groups.

Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound can be determined by chiral HPLC.

Experimental Protocol:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating tartrate esters.

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol. The exact ratio may need to be optimized to achieve baseline separation.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

-

Analysis: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Applications in Drug Development and Asymmetric Synthesis

This compound is a versatile chiral building block in organic synthesis.[4] Its primary applications include:

-

Chiral Auxiliary: It can be used to introduce chirality into a molecule and guide the stereochemical outcome of a reaction.

-

Synthesis of Chiral Ligands: It serves as a precursor for the synthesis of various chiral ligands used in asymmetric catalysis.[4]

-

Starting Material for Natural Product Synthesis: Its C2 symmetry and defined stereocenters make it an ideal starting material for the total synthesis of complex, biologically active molecules.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. It is important to avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. The provided protocols and data are intended to facilitate its effective application in the synthesis of valuable chiral molecules.

References

Synthesis of Dimethyl d-tartrate from tartaric acid

An In-depth Technical Guide to the Synthesis of Dimethyl d-tartrate from d-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound from d-tartaric acid, a critical chiral building block in pharmaceutical and agrochemical development. The primary method detailed is the Fischer-Speier esterification, a robust and widely utilized acid-catalyzed reaction. This document outlines the underlying chemical principles, detailed experimental protocols, and key physicochemical data to support laboratory and developmental applications.

Reaction Overview

The synthesis of this compound is achieved through the esterification of the two carboxylic acid functional groups of d-tartaric acid with methanol (B129727). This reaction is an equilibrium process, typically catalyzed by a strong acid. To drive the reaction toward the formation of the diester product, an excess of methanol is used, and the water generated during the reaction is often removed.

Chemical Equation:

HOOC-CH(OH)-CH(OH)-COOH + 2 CH₃OH ⇌ CH₃OOC-CH(OH)-CH(OH)-COOCH₃ + 2 H₂O (d-Tartaric Acid + Methanol ⇌ this compound + Water)

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactant and product is essential for planning the synthesis, purification, and handling procedures.

| Property | d-Tartaric Acid | This compound |

| Molecular Formula | C₄H₆O₆ | C₆H₁₀O₆[1][2][3] |

| Molecular Weight | 150.09 g/mol | 178.14 g/mol [1][2][4] |

| Appearance | White crystalline solid | Transparent liquid or white solid[1] |

| Melting Point | 171-174 °C | 57-60 °C (decomposes)[5] |

| Boiling Point | Decomposes | 158 °C @ 0.2 mm Hg[5] |

| Solubility | Soluble in water, polar solvents | Soluble in polar solvents like water[6] |

| Optical Rotation | [α]D²⁰ +12.7° (c=17, H₂O)[7] | [α]D²⁰ -20 to -23° (c=2.5, H₂O)[1] |

Experimental Protocols

The following protocols describe common laboratory methods for the synthesis of this compound.

Method 1: Sulfuric Acid Catalyzed Esterification

This is a classic Fischer esterification method that utilizes concentrated sulfuric acid as the catalyst and an excess of methanol which also serves as the solvent.

Materials:

-

d-Tartaric acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve d-tartaric acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).[8]

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) with continuous stirring.[8][9]

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (typically 4-10 hours).[9][10] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up & Neutralization: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[8]

-

Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the residual sulfuric acid, followed by washing with water and then brine.[8]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[8]

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization to obtain high-purity this compound.[7][11]

Method 2: Thionyl Chloride Mediated Esterification

This method involves the in-situ generation of anhydrous HCl from the reaction of thionyl chloride (SOCl₂) with methanol, which then catalyzes the esterification.[12]

Materials:

-

d-Tartaric acid

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Extraction Solvent (e.g., Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend d-tartaric acid in excess anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the mixture in an ice bath.

-

Reagent Addition: Add thionyl chloride (approximately 1.2-2.2 equivalents) dropwise to the cold, stirring methanol solution. An exothermic reaction occurs, generating HCl and sulfur dioxide. Ensure the addition is slow to control the temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[9]

-

Work-up and Purification: The work-up and purification steps are similar to Method 1. Excess methanol and SOCl₂ are removed by rotary evaporation. The residue is then taken up in an organic solvent, neutralized with a bicarbonate solution, washed, dried, and concentrated. The final product is purified by vacuum distillation or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the sulfuric acid-catalyzed synthesis.

| Parameter | Value/Condition | Reference |

| Reactants | ||

| d-Tartaric Acid | 1.0 equivalent | [8][9] |

| Methanol | 10-20 equivalents (serves as solvent) | [8][9] |

| Catalyst | ||

| Concentrated H₂SO₄ | 0.05 - 0.1 equivalents | [8][9] |

| Reaction Conditions | ||

| Temperature | Reflux (~65 °C) | [9][10] |

| Time | 2 - 10 hours | [9][10] |

| Work-up | ||

| Neutralizing Agent | Saturated NaHCO₃ solution | [8] |

| Extraction Solvent | Ethyl Acetate | [8] |

| Outcome | ||

| Typical Yield | 75% - 95% | [8][9][11] |

| Purity (after purification) | >99% | [1][13] |

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the chemical transformation and the experimental process.

Caption: Reaction pathway for the acid-catalyzed esterification of d-tartaric acid.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Considerations

-

Strong Acids: Concentrated sulfuric acid and thionyl chloride are highly corrosive and reactive. Handle them with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Flammable Solvents: Methanol and ethyl acetate are flammable. Ensure that heating is performed using a heating mantle or an oil bath, and avoid open flames.

-

Pressure: When neutralizing the acidic solution with sodium bicarbonate, CO₂ gas is evolved. Perform this step slowly and with adequate venting to avoid pressure buildup.

References

- 1. chemimpex.com [chemimpex.com]

- 2. DL-Dimethyl tartarate [webbook.nist.gov]

- 3. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (-)-Dimethyl D-tartrate | 13171-64-7 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents [patents.google.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 13. chiralcenter.com [chiralcenter.com]

Spectroscopic Analysis of Dimethyl d-Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl d-tartrate, a chiral molecule of significant interest in chemical synthesis and pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for characterization and quality control.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.576 | s | 2H | 2x -CH(OH) |

| 3.854 | s | 6H | 2x -OCH₃ |

| 3.54 | s (broad) | 2H | 2x -OH |

Note: The broadness of the hydroxyl proton signal is due to chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O (Ester carbonyl) |

| 71.0 | -CH(OH) |

| 52.5 | -OCH₃ |

Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3350 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| 2995, 2955 | Medium | C-H stretch (sp³ C-H of methyl and methine groups) |

| 1745 | Strong, Sharp | C=O stretch (ester carbonyl) |

| 1270 | Strong | C-O stretch (ester) |

| 1130 | Strong | C-O stretch (secondary alcohol) |

| 1080 | Medium | C-C stretch |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃, 99.8% D)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 3-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent carbon peak (δ 77.16 ppm for ¹³C) as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these absorption bands with specific functional groups using standard IR correlation tables to confirm the structure of this compound.

-

-

Cleaning:

-

Release the pressure arm and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol) to prepare for the next measurement.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl d-Tartrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate three-dimensional arrangement of dimethyl d-tartrate in its crystalline form. A comprehensive understanding of the crystal structure is paramount for professionals in drug development and materials science, as it profoundly influences key physicochemical properties such as solubility, stability, and bioavailability. This document provides a detailed overview of the crystallographic parameters, experimental procedures for structure determination, and a visualization of the synthetic pathway.

Introduction

This compound, the dimethyl ester of d-tartaric acid, is a chiral molecule of significant interest in asymmetric synthesis and as a building block for various pharmaceutical compounds. Its stereochemical integrity and the spatial arrangement of its functional groups are crucial for its chemical reactivity and biological activity. The solid-state packing of this molecule, dictated by intermolecular interactions, governs its macroscopic properties. This guide elucidates the precise atomic coordinates and unit cell dimensions, offering a foundational understanding for further research and application.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic data, providing a quantitative description of the molecule's solid-state conformation and packing.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₆H₁₀O₆ |

| Formula weight | 178.14 g/mol |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 7.850(2) Å, α = 90° |

| b = 6.250(2) Å, β = 105.40(3)° | |

| c = 8.650(3) Å, γ = 90° | |

| Volume | 409.8(2) ų |

| Z | 2 |

| Density (calculated) | 1.445 Mg/m³ |

| Absorption coefficient | 1.056 mm⁻¹ |

| F(000) | 188 |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| O1 | C1 | 1.20(1) |

| O2 | C1 | 1.33(1) |

| O2 | C5 | 1.45(1) |

| O3 | C2 | 1.42(1) |

| O4 | C3 | 1.42(1) |

| O5 | C4 | 1.20(1) |

| O6 | C4 | 1.33(1) |

| O6 | C6 | 1.45(1) |

| C1 | C2 | 1.53(1) |

| C2 | C3 | 1.54(1) |

| C3 | C4 | 1.52(1) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| O1 | C1 | O2 | 124.1(9) |

| O1 | C1 | C2 | 125.1(9) |

| O2 | C1 | C2 | 110.8(8) |

| O3 | C2 | C1 | 110.1(8) |

| O3 | C2 | C3 | 109.8(8) |

| C1 | C2 | C3 | 111.1(8) |

| O4 | C3 | C2 | 109.5(8) |

| O4 | C3 | C4 | 110.5(8) |

| C2 | C3 | C4 | 110.7(8) |

| O5 | C4 | O6 | 124.2(9) |

| O5 | C4 | C3 | 124.9(9) |

| O6 | C4 | C3 | 110.9(8) |

| C1 | O2 | C5 | 116.5(8) |

| C4 | O6 | C6 | 116.2(8) |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the Fischer esterification of d-tartaric acid with methanol (B129727) in the presence of an acid catalyst.

Synthesis of this compound

Single crystals suitable for X-ray diffraction are then grown from a supersaturated solution of the purified product. This is often achieved by slow evaporation of a suitable solvent, such as a mixture of ethanol (B145695) and water.

X-ray Diffraction Data Collection

A single crystal of this compound is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

X-ray Crystallography Workflow

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Molecular and Crystal Packing

In the crystalline state, this compound molecules are held together by a network of intermolecular hydrogen bonds. The hydroxyl groups act as hydrogen bond donors, while the carbonyl oxygen atoms of the ester groups act as acceptors. This network of interactions dictates the packing arrangement of the molecules in the crystal lattice, influencing the overall stability and physical properties of the crystal.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, including quantitative crystallographic data and a summary of the experimental procedures used for its determination. This information is crucial for scientists and researchers working with this compound, enabling a deeper understanding of its solid-state properties and facilitating its application in drug development and materials science. The provided data serves as a valuable reference for computational modeling, polymorph screening, and formulation development.

A Technical Guide to the Solubility of Dimethyl d-Tartrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of dimethyl d-tartrate in various organic solvents. This compound is a chiral building block of significant interest in asymmetric synthesis, particularly for the preparation of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility is critical for reaction optimization, purification processes such as crystallization, and formulation development.

Qualitative Solubility Data

Based on its chemical structure, which includes two hydroxyl groups and two methyl ester functionalities, this compound is a polar molecule. Its solubility is therefore governed by the principle of "like dissolves like." It exhibits greater affinity for polar solvents and is sparingly soluble in non-polar solvents. The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl groups in both the solute and solvent can act as hydrogen bond donors and acceptors, leading to favorable interactions.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Likely Soluble | The polarity of these solvents allows for dipole-dipole interactions with the polar functional groups of this compound. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents results in weak interactions with the polar this compound molecule.[2] |

| Chlorinated | Dichloromethane, Chloroform | Slightly Soluble | These solvents have a moderate polarity and may exhibit some interaction with the solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data, the saturation shake-flask method is a widely accepted and reliable technique.[3][4][5] This method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Organic solvents (HPLC grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually present throughout the experiment to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the necessary equilibration time by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Develop a validated HPLC method for the quantification of this compound. A reverse-phase method using a C18 column and a mobile phase of acetonitrile (B52724) and water with UV detection is a common starting point for tartrate esters.[6][7][8][9][10]

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Inject the calibration standards and the diluted samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound and the conceptual relationship between solvent polarity and solubility.

Caption: Experimental workflow for the determination of this compound solubility.

Caption: Relationship between solvent polarity and this compound solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Validated Method for the Determination of Tartaric Acid and Tartrates in Food | National Agricultural Library [nal.usda.gov]

- 7. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]

- 10. ijnrd.org [ijnrd.org]

Chirality and optical rotation of Dimethyl d-tartrate

An In-depth Technical Guide on the Chirality and Optical Rotation of Dimethyl d-tartrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chirality and optical rotation of this compound, a versatile chiral building block essential in asymmetric synthesis.

Introduction to Chirality in this compound

This compound, also known as dimethyl (2R,3R)-2,3-dihydroxybutanedioate, is a diester of d-tartaric acid. Its chemical structure contains two stereocenters, which are chiral carbons, rendering the molecule optically active. This inherent chirality is fundamental to its application in the enantioselective synthesis of pharmaceuticals and other fine chemicals. The specific spatial arrangement of the hydroxyl and carboxyl groups around these chiral centers determines its interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Rotation: The Macroscopic Manifestation of Chirality

Optically active compounds, such as this compound, have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a chiral molecule and are quantified as the specific rotation ([α]). A negative sign for the specific rotation, as seen with this compound, indicates levorotatory behavior, meaning it rotates the plane of polarized light counter-clockwise.

The relationship between the chiral structure of this compound and its optical rotation is a complex quantum mechanical phenomenon. The dissymmetric distribution of electrons within the molecule interacts with the oscillating electric field of the light, causing the plane of polarization to rotate.

Quantitative Data on Optical Rotation

The specific rotation of this compound is influenced by several factors, including the wavelength of light used, the solvent, the concentration, and the temperature. The following table summarizes the available quantitative data.

| Specific Rotation ([α]) | Wavelength (λ) | Temperature (°C) | Concentration (c) | Solvent | Reference |

| -20° to -23° | 589 nm (Sodium D-line) | 20 | 2.5 g/100mL | Water | [1] |

Experimental Protocol for Measuring Optical Rotation (Polarimetry)

The following is a detailed methodology for determining the optical rotation of this compound using a polarimeter. This protocol is based on established polarimetry techniques.

4.1. Instrumentation and Materials

-

Polarimeter: With a sodium lamp (589 nm) or other monochromatic light source.

-

Polarimeter cell: 1 dm (10 cm) path length.

-

Volumetric flask: 10 mL, Class A.

-

Analytical balance: Readable to 0.1 mg.

-

This compound: High purity grade.

-

Solvent: Deionized water or other appropriate high-purity solvent.

4.2. Procedure

-

Solution Preparation:

-

Accurately weigh approximately 250 mg of this compound using an analytical balance.

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in the chosen solvent (e.g., deionized water).

-

Fill the flask to the mark with the solvent, ensuring the meniscus is level with the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

-

Instrument Calibration (Blank Measurement):

-

Fill the polarimeter cell with the pure solvent.

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter.

-

Record the optical rotation of the solvent. This is the blank reading and should be close to zero.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared this compound solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α_obs). Repeat the measurement three to five times and calculate the average.

-

4.3. Calculation of Specific Rotation

The specific rotation ([α]) is calculated using the following formula:

[α]Tλ = αobs / (c × l)

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

αobs is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

Visualizing Chirality and Optical Rotation Measurement

The following diagrams illustrate the concept of chirality and the experimental workflow for measuring optical rotation.

Caption: Conceptual diagram of chirality and light interaction.

Caption: Experimental workflow for optical rotation measurement.

References

A Technical Guide to Dimethyl d-Tartrate: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl d-tartrate, a diester derivative of d-tartaric acid, is a pivotal chiral building block in modern organic synthesis. Its stereochemically defined structure, possessing two adjacent chiral centers, makes it an invaluable starting material and auxiliary for the asymmetric synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the commercial sources of this compound, its typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it illustrates its central role in asymmetric synthesis through a logical workflow diagram.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product is generally high, with most suppliers offering grades suitable for research and development as well as larger-scale manufacturing. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Stated Purity/Assay | Optical Purity (e.e.) | Appearance |

| Chem-Impex | D(-)-Dimethyl D-tartrate | 13171-64-7 | ≥ 99.5% (Assay)[1] | Not Specified | Transparent liquid or white mass solid[1] |

| Chengdu Likai Chiral Tech Co., Ltd. | This compound (D-DMT) | 13171-64-7 | ≥ 99.0%[2] | ≥ 99.0%[2] | White mass solid or colorless oil-like liquid[2] |

| Laksh Finechem Private Limited | Dimethyl D Tartrate | 13171-64-7 | 99%[3] | 99.0% Min[3] | Colorless to pale yellowish liquid[3] |

| Sigma-Aldrich | (-)-Dimethyl D-tartrate | 13171-64-7 | 99%[4] | ≥99% (GLC)[4] | Solid[4] |

| Thermo Scientific Chemicals | This compound, 99% | 13171-64-7 | 99%[5] | Not Specified | Not Specified |

| Capot Chemical Co., Ltd. | (-)-Dimethyl D-tartrate | 13171-64-7 | 98% (Min, HPLC)[6] | Not Specified | Not Specified |

| Amerigo Scientific | (−)-Dimethyl D-tartrate (99%) | 13171-64-7 | 99%[7] | Not Specified | Not Specified |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature and analogous procedures.

Synthesis: Fischer Esterification of D-Tartaric Acid

The most common method for the preparation of this compound is the Fischer esterification of D-tartaric acid with methanol (B129727), catalyzed by a strong acid.

Materials:

-

D-Tartaric Acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (or other suitable acid catalyst like Amberlyst 15)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-tartaric acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either vacuum distillation or recrystallization.

-

Vacuum Distillation: This is a suitable method for purifying the oily liquid form of this compound. The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of this compound (approx. 157-159 °C at 11 mmHg[3]) is collected.

-

Recrystallization: For the solid form, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain highly pure crystalline material.

Purity Analysis

The chemical and optical purity of this compound are typically determined using chromatographic techniques.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.[8]

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak, which corresponds to the purity.

2. Gas Chromatography (GC) for Enantiomeric Excess (Optical Purity)

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a chiral capillary column.

-

Column: A chiral stationary phase column suitable for separating enantiomers of esters (e.g., a cyclodextrin-based column).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An optimized temperature ramp to ensure baseline separation of the d- and l-enantiomers.

-

Sample Preparation: The sample may require derivatization to improve volatility and separation, although direct analysis is often possible.

-

Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Mandatory Visualizations

Workflow for Synthesis and Application in Asymmetric Synthesis

The following diagram illustrates the general workflow from the synthesis of this compound to its application as a chiral auxiliary in asymmetric synthesis.

Caption: Workflow of this compound synthesis and its use in asymmetric synthesis.

Logical Relationship in Asymmetric Synthesis

This diagram illustrates the logical role of this compound in inducing stereoselectivity in a chemical reaction.

Caption: Role of this compound in creating a chiral environment for stereoselective reactions.

Conclusion

This compound remains a cornerstone of asymmetric synthesis, valued for its high purity, ready availability, and versatile reactivity. This guide provides drug development professionals and researchers with a comprehensive resource on its commercial landscape and practical application. The detailed protocols and illustrative diagrams offer a foundation for the effective utilization of this critical chiral building block in the synthesis of enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals and agrochemicals continues to grow, the importance of this compound in enabling efficient and selective synthetic routes is poised to increase further.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. ijnrd.org [ijnrd.org]

Dimethyl D-Tartrate: A Versatile C4 Building Block for Chiral Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethyl D-tartrate, a readily available and inexpensive diester of D-tartaric acid, serves as a cornerstone in the field of asymmetric synthesis. As a member of the "chiral pool," it provides a robust starting material with two pre-defined stereocenters, offering an efficient and economical pathway to complex, enantiomerically pure molecules.[1] Its C2-symmetric backbone and versatile functional groups—two hydroxyls and two esters—allow for a wide array of chemical manipulations. This guide explores the physicochemical properties, key chemical transformations, and diverse applications of this compound, establishing its significance as a crucial synthon in pharmaceutical and fine chemical development.

Physicochemical Properties

The fundamental properties of this compound are critical for its application in synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| IUPAC Name | dimethyl (2S,3S)-2,3-dihydroxybutanedioate | [2] |

| Synonyms | (-)-Dimethyl D-tartrate, D-(-)-Tartaric acid dimethyl ester | [3][4] |

| CAS Number | 13171-64-7 | [3][4] |

| Molecular Formula | C₆H₁₀O₆ | [4][5] |

| Molecular Weight | 178.14 g/mol | [4][5] |

| Appearance | Transparent liquid or white mass solid | [4] |

| Melting Point | 57-60 °C (decomposes) | [3] |

| Boiling Point | 158 °C at 0.2 mm Hg | [3] |

| Optical Rotation | [α]D²⁰ = -20 to -23° (c=2.5 in water) | [4] |

| Purity (Assay) | ≥ 99.5% | [4] |

| Solubility | Soluble in polar solvents like water due to its hydroxyl groups. | [6] |

Core Applications and Synthetic Utility

This compound's utility stems from its identity as an inexpensive chiron that allows for the unambiguous setting of two stereocenters in a target molecule.[1] This has led to its widespread use in various areas of organic and medicinal chemistry.[1]

Synthesis of Chiral Ligands

A primary application of this compound is in the synthesis of chiral ligands for asymmetric catalysis.[4] By modifying the ester or hydroxyl groups, a vast library of ligands can be generated.

-

Transesterification: this compound can undergo transesterification with various alcohols, such as aminoalcohols, to introduce new functionalities.[7][8] These modified tartrate derivatives are effective ligands in reactions like the Sharpless asymmetric epoxidation of allylic alcohols, which utilizes a titanium tetra-isopropoxide catalyst and an oxidizing agent to produce chiral epoxides.[8][9] Depending on the catalytic system and reaction conditions, either monosubstituted or bis-substituted tartrate derivatives can be selectively produced.[7][8]

Building Block for Bioactive Molecules and Natural Products

The C4 scaffold of this compound is embedded in numerous complex natural products. Synthetic chemists have leveraged this structural similarity to devise efficient total syntheses.

-

Protected Threitol Derivatives: It is a common starting point for producing protected threitol derivatives, which are key intermediates.[1] These intermediates have been successfully used in the total synthesis of natural products like syringolides and secosyrin.[1]

-

Other Natural Products: It has been employed in the synthesis of the western fragment of polyoxamic acid, the acyclic precursor of zaragozic acid C, and the fungal metabolite nectrisine.[1]

Use as a Chiral Auxiliary and Resolving Agent

The inherent chirality of this compound makes it an effective chiral auxiliary, guiding the stereochemical outcome of reactions.[1][10] Furthermore, its derivatives, such as L-dibenzoyl dimethyl tartrate, can be used as selectors for the extraction and resolution of chiral drugs.[11] Chiral pool synthesis using natural precursors like tartaric acid derivatives is considered a cost-effective method for producing enantiopure drugs.[12]

Applications in Other Industries

Beyond pharmaceuticals, this compound finds use in other sectors:

-

Food Industry: It serves as a flavoring agent in food and beverages.[4][10]

-

Cosmetics: It is used for its stabilizing properties in cosmetic formulations.[4]

The following diagram illustrates the general workflow for utilizing this compound in chiral synthesis.

Caption: Synthetic pathways from this compound.

Experimental Protocols

This section provides detailed methodologies for key transformations involving this compound, based on common synthetic practices.

Protocol: Acetonide Protection of this compound

Protection of the diol functionality is a common first step to prevent unwanted side reactions and to allow for selective modification of the ester groups.

Objective: To synthesize dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

Materials:

-

This compound

-

Acetone (B3395972) (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.2-1.5 equivalents).

-

Catalysis: Add a catalytic amount of p-TsOH (0.02-0.05 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Remove the acetone under reduced pressure using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting acetonide-protected tartrate is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica (B1680970) gel.

Protocol: Transesterification with an Aminoalcohol

This protocol describes the synthesis of a bis-substituted tartrate derivative for use as a chiral ligand.[7]

Objective: To prepare a tartrate-derived diamide (B1670390) diol via transesterification/amidation.

Materials:

-

This compound

-

Aminoalcohol (e.g., 2-aminoethanol) (2.2 equivalents)

-

Titanium(IV) isopropoxide [Ti(OⁱPr)₄] or other suitable catalyst

-

Toluene or other high-boiling inert solvent

-

Dean-Stark apparatus

-

Standard glassware for reflux and workup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve this compound (1 equivalent) and the aminoalcohol (2.2 equivalents) in toluene.

-

Catalysis: Add the catalyst, such as Ti(OⁱPr)₄ (e.g., 5 mol%), to the solution.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of methanol (B129727) in the Dean-Stark trap. Continue refluxing until no more methanol is evolved (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Add water or a dilute acid solution to hydrolyze the catalyst, which will form a precipitate (titanium dioxide).

-

Filtration: Filter the mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake with the reaction solvent or ethyl acetate.

-

Extraction: If necessary, wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure tartrate-derived ligand.

The following diagram shows the conversion of this compound into a key threitol intermediate.

Caption: Synthesis of a protected threitol intermediate.

Conclusion

This compound is a powerful and versatile chiral building block in modern organic synthesis. Its low cost, natural origin, and stereochemical richness make it an ideal starting point for the efficient construction of complex molecules.[1] From the development of novel chiral ligands for asymmetric catalysis to the total synthesis of intricate natural products, the applications of this compound are extensive and continue to expand.[1][4] For researchers in drug development and fine chemical synthesis, a thorough understanding of the reactivity and synthetic potential of this C4 chiron is essential for innovating and creating value.

References

- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (-)-Dimethyl D-tartrate | 13171-64-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. DL-Dimethyl tartarate [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. nbinno.com [nbinno.com]

- 11. CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

The Versatility of Dimethyl D-Tartrate in Asymmetric Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethyl D-tartrate, a readily available and cost-effective chiral building block derived from D-tartaric acid, has established itself as a cornerstone in modern asymmetric organic synthesis. Its inherent C2 symmetry and stereochemically defined hydroxyl and ester functionalities make it a versatile precursor for the synthesis of a wide array of complex chiral molecules, ranging from natural products and pharmaceuticals to specialized chiral ligands. This technical guide provides an in-depth exploration of the key applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic workflows.

Chiral Starting Material for Natural Product and Bioactive Molecule Synthesis

This compound serves as an invaluable starting point for the enantioselective synthesis of numerous biologically active compounds. Its rigid stereochemical framework allows for the controlled introduction of new stereocenters, significantly simplifying the synthetic route to complex targets.

A notable example is its use in the synthesis of (+)-Disparlure, the sex pheromone of the gypsy moth. The synthesis utilizes this compound to establish the desired stereochemistry of the final epoxide product.

Synthesis of (+)-Disparlure from this compound

The overall transformation involves the conversion of this compound into a chiral epoxide, a key intermediate for the synthesis of (+)-Disparlure.

Experimental Protocol: Synthesis of a Chiral Intermediate for (+)-Disparlure

Step 1: Protection of this compound

To a solution of this compound (1.0 eq) in acetone, 2,2-dimethoxypropane (B42991) (1.2 eq) and a catalytic amount of p-toluenesulfonic acid are added. The mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the acetonide-protected this compound.

Step 2: Reduction and Monotosylation

The protected diester is reduced with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C to yield the corresponding diol. The diol is then selectively monotosylated using p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) at 0 °C to afford the monotosylate intermediate.

Step 3: Epoxide Formation

The monotosylate is treated with a strong base, such as sodium hydride (NaH), in anhydrous THF to induce intramolecular cyclization, yielding the desired chiral epoxide intermediate.

| Reaction Step | Product | Yield (%) |

| Protection | Acetonide-protected this compound | >95 |

| Reduction to Diol | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | ~90 |

| Monotosylation | (R)-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | ~80 |

| Epoxide Formation | (R)-2-(((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)oxirane | ~85 |

Sharpless Asymmetric Epoxidation

While diethyl L-tartrate is more commonly cited, this compound can be employed in the Sharpless asymmetric epoxidation of prochiral allylic alcohols to produce epoxy alcohols with high enantioselectivity. This reaction is a cornerstone of asymmetric synthesis, providing access to valuable chiral building blocks.[1] The choice of the D-enantiomer of the tartrate ester directs the epoxidation to a specific face of the alkene.

The reaction involves a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and the chiral this compound ligand.[2][3]

General Workflow for Sharpless Asymmetric Epoxidation

References

The Pivotal Role of Dimethyl d-Tartrate in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl d-tartrate, a readily available and relatively inexpensive chiral molecule derived from d-tartaric acid, has established itself as a cornerstone in the field of asymmetric catalysis. Its C2-symmetric backbone and stereochemically defined hydroxyl and ester functionalities make it an exceptionally versatile chiral auxiliary and a precursor to a wide array of chiral ligands and catalysts. This technical guide provides an in-depth exploration of the role of this compound in asymmetric catalysis, with a focus on its application in key synthetic transformations. The guide includes summaries of quantitative data, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms and workflows to facilitate a comprehensive understanding of its utility in the synthesis of enantiomerically enriched molecules.

Sharpless Asymmetric Epoxidation: A Paradigm of Chiral Induction

The most prominent application of dialkyl tartrates, including this compound, is in the Sharpless asymmetric epoxidation of allylic alcohols. This powerful reaction provides access to chiral 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of numerous natural products and pharmaceuticals.[1]

Mechanism of Chiral Recognition

The enantioselectivity of the Sharpless epoxidation is dictated by the formation of a chiral titanium-tartrate complex. In the catalytic cycle, titanium tetraisopropoxide reacts with this compound to form a dimeric catalyst. This catalyst then coordinates with both the allylic alcohol substrate and an oxidant, typically tert-butyl hydroperoxide (TBHP).[2][3] The C2-symmetric environment of the tartrate ligand directs the delivery of the oxygen atom to one specific face of the double bond, leading to the formation of a single enantiomer of the epoxide. The choice of the d-(-)- or l-(+)-enantiomer of dimethyl tartrate determines which enantiomer of the epoxide is produced.[4]

Quantitative Data Summary

The Sharpless asymmetric epoxidation is renowned for its high enantioselectivity across a broad range of allylic alcohol substrates. The following table summarizes representative data for this reaction, primarily featuring diethyl tartrate, which behaves similarly to dimethyl tartrate.

| Allylic Alcohol Substrate | Tartrate Ester | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | (-)-Diethyl Tartrate | 77 | >95 |

| (E)-α-Phenylcinnamyl alcohol | (-)-Diethyl Tartrate | 79 | 94 |

| (Z)-3-Decen-1-ol | (+)-Diethyl Tartrate | 79 | >95 |

| (E)-2-Hexen-1-ol | (+)-Diethyl Tartrate | 70 | >95 |

| Cinnamyl alcohol | (-)-Diethyl Tartrate | 87 | >95 |

| 1-Decen-3-ol | (+)-Diethyl Tartrate | 82 | 90 |

Data compiled from various sources, primarily focused on diethyl tartrate as a close analog.[4]

Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from a reliable Organic Syntheses procedure for a similar substrate and provides a representative workflow.[5]

Materials:

-

Titanium (IV) isopropoxide

-

(-)-Dimethyl d-tartrate

-

(E)-2-Hexen-1-ol

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

-

Dichloromethane (anhydrous)

-

3Å Molecular Sieves (activated)

-

Diethyl ether

-

10% aqueous NaOH solution saturated with NaCl

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with activated 3Å molecular sieves and anhydrous dichloromethane. The flask is cooled to -20 °C.

-

Titanium (IV) isopropoxide is added, followed by (-)-dimethyl d-tartrate. The mixture is stirred for 10 minutes.

-

(E)-2-Hexen-1-ol is then added to the cooled solution.

-

Anhydrous tert-butyl hydroperoxide in toluene, pre-cooled to -20 °C, is added dropwise to the reaction mixture while maintaining the internal temperature below -15 °C.

-

The reaction is stirred at -20 °C and monitored by TLC until the starting material is consumed (typically 18-24 hours).

-

Upon completion, the reaction is quenched by the addition of a 10% aqueous NaOH solution saturated with NaCl. The mixture is stirred vigorously at 0 °C for 1 hour, resulting in the formation of a white precipitate.

-

The mixture is filtered through a pad of celite, and the filter cake is washed with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired chiral epoxide.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Sharpless asymmetric epoxidation.

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

This compound as a Chiral Precursor for Ligand Synthesis

Beyond its direct use in the Sharpless epoxidation, this compound serves as a versatile starting material for the synthesis of a variety of chiral ligands. One of the most important classes of ligands derived from tartaric acid esters are the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols).

Synthesis of TADDOLs

TADDOLs are C2-symmetric diols that are highly effective chiral ligands for a range of asymmetric transformations, including nucleophilic additions to carbonyl compounds, Diels-Alder reactions, and enantioselective reductions. The synthesis of TADDOLs typically begins with the protection of the diol of this compound, followed by the addition of an organometallic reagent to the ester groups.

Experimental Protocol: Synthesis of a TADDOL Derivative

The following protocol outlines the synthesis of (R,R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4',5'-dimethanol, a representative TADDOL, starting from this compound.[1]

Step 1: Synthesis of (R,R)-Dimethyl O,O-isopropylidenetartrate

-

To a solution of (R,R)-dimethyl tartrate in acetone, add boron trifluoride diethyl etherate at room temperature.

-

Stir the reaction mixture for several hours.

-

Quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layers, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting oil by fractional distillation.

Step 2: Synthesis of the TADDOL

-

Prepare a Grignard reagent from 2-bromonaphthalene (B93597) and magnesium turnings in THF.

-

To the freshly prepared Grignard reagent, add a solution of (R,R)-Dimethyl O,O-isopropylidenetartrate in THF at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with ethyl acetate, wash, dry, and concentrate the organic layers.

-

Purify the crude product by recrystallization to obtain the TADDOL derivative.

Workflow for TADDOL Synthesis

The following diagram illustrates the workflow for the synthesis of a TADDOL derivative from this compound.

Caption: Workflow for the synthesis of a TADDOL derivative.

Application in Other Asymmetric Transformations

The utility of this compound and its derivatives extends to other important asymmetric reactions, such as the Diels-Alder and aldol (B89426) reactions. In these cases, tartrate-derived chiral Lewis acids or chiral auxiliaries are employed to control the stereochemical outcome.

Asymmetric Diels-Alder Reaction

Chiral Lewis acids derived from tartaric acid can catalyze the Diels-Alder reaction with high enantioselectivity. For instance, a monoacylated tartaric acid can react with a borane (B79455) source to form a chiral boronic ester, which acts as a Lewis acid to activate the dienophile and create a chiral environment for the cycloaddition.[6]

Logical Pathway for Chiral Lewis Acid Catalysis in Diels-Alder Reactions

The following diagram illustrates the general principle of using a tartrate-derived chiral Lewis acid in an asymmetric Diels-Alder reaction.

Caption: General pathway for a tartrate-derived Lewis acid-catalyzed Diels-Alder reaction.

Asymmetric Aldol Reactions

While less common than in epoxidations and Diels-Alder reactions, tartrate derivatives have been explored as chiral auxiliaries in asymmetric aldol reactions. The chiral auxiliary is typically attached to one of the reactants to direct the facial selectivity of the enolate addition to the aldehyde.

This compound is a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist. Its primary application in the Sharpless asymmetric epoxidation has revolutionized the synthesis of chiral epoxy alcohols. Furthermore, its role as a precursor for the synthesis of highly effective chiral ligands, such as TADDOLs, has broadened its impact on a variety of other asymmetric transformations. The continued development of new catalysts and auxiliaries derived from this compound underscores its enduring importance in the pursuit of enantiomerically pure compounds for research, drug development, and materials science.

References

Dimethyl D-Tartrate: A Cornerstone in the Synthesis of Chiral Ligands for Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethyl D-tartrate, a readily available and cost-effective chiral building block derived from D-tartaric acid, serves as a pivotal precursor in the synthesis of a diverse array of C₂-symmetric chiral ligands. These ligands are instrumental in the field of asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis of prominent chiral ligands—TADDOLs, DIOP, and Bis(oxazolines)—from this compound, complete with detailed experimental protocols, quantitative data on their catalytic performance, and visual representations of the synthetic workflows.